

Technical Guide: 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Azido-2-hydroxy-3-tosyloxypropane

CAS No.: 168431-73-0

Cat. No.: B069056

[Get Quote](#)

A Bifunctional Scaffold for Modular "Click" Ligations Executive Summary & Chemical Identity

1-Azido-2-hydroxy-3-tosyloxypropane is a versatile heterobifunctional building block characterized by the coexistence of an electrophilic tosylate group and a nucleophilic/bioorthogonal azide moiety. This dual functionality allows for sequential derivatization: the tosylate serves as a leaving group for nucleophilic substitution (SN2), while the azide remains intact for downstream Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^[1]

Physicochemical Profile

Property	Specification
IUPAC Name	1-Azido-2-hydroxy-3-(p-toluenesulfonyloxy)propane
CAS Number	168431-73-0
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₄ S
Molecular Weight	271.29 g/mol
Appearance	Viscous pale yellow oil or low-melting solid (grade dependent)
Solubility	Soluble in DCM, DMSO, DMF, MeOH; Insoluble in water
Stability	Moisture sensitive (Tosylate hydrolysis); Heat sensitive (Azide decomposition >90°C)

Synthetic Pathway & Mechanism

The synthesis of **1-azido-2-hydroxy-3-tosyloxypropane** typically proceeds via the regioselective ring-opening of Glycidyl Tosylate (2,3-epoxypropyl tosylate) using an azide source. This route preserves the tosylate leaving group while installing the azide functionality.

Reaction Mechanism

The reaction follows an SN₂ mechanism where the azide anion (N₃⁻) attacks the less sterically hindered terminal carbon (C3) of the epoxide ring. This regioselectivity is crucial to ensure the secondary alcohol is formed at the C2 position, leaving the C1-tosylate intact.

Experimental Protocol

Reagents: Glycidyl Tosylate (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Ammonium Chloride (NH₄Cl, 1.1 eq).^[1] Solvent: Methanol/Water (9:1 v/v).

- Preparation: Dissolve Glycidyl Tosylate in MeOH/Water in a round-bottom flask equipped with a magnetic stir bar.

- Addition: Add NH_4Cl and NaN_3 . The ammonium chloride acts as a mild proton source to buffer the alkoxide intermediate, preventing base-catalyzed hydrolysis of the tosylate.
- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (SiO_2 , Hexane:EtOAc 2:1) for the disappearance of the epoxide.
- Workup: Concentrate under reduced pressure to remove MeOH. Dilute residue with Ethyl Acetate and wash with water (2x) and brine (1x).[1]
- Purification: Dry organic layer over MgSO_4 , filter, and concentrate. Purify via flash column chromatography if necessary (yields typically $>85\%$).[1]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Regioselective synthesis via epoxide ring-opening. The azide attacks the less hindered carbon.

Applications in Drug Development

This molecule acts as a "linchpin" in convergent synthesis strategies, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1]

Modular Linker Construction

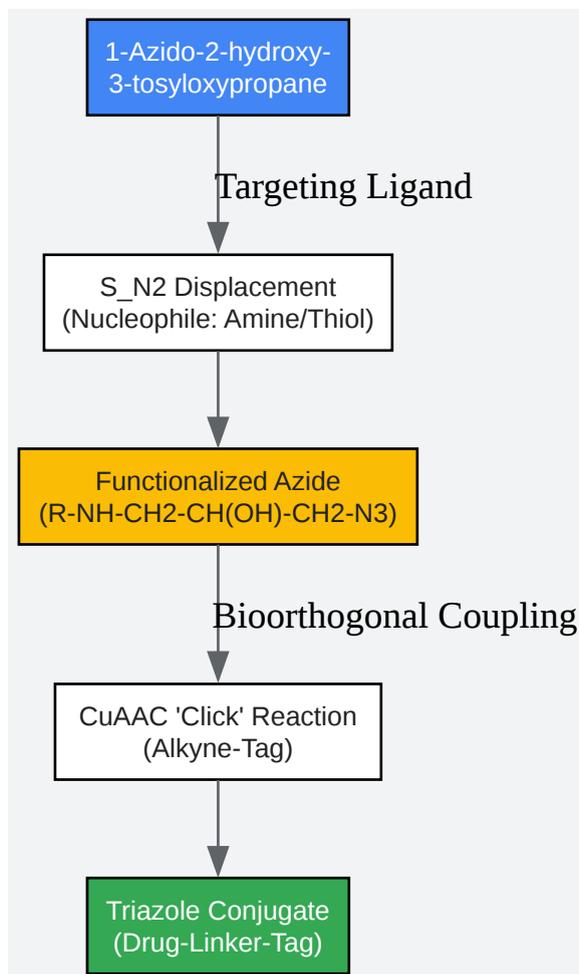
The tosylate group can be displaced by amines, thiols, or carboxylates to attach a drug payload or ligand.[1] The remaining azide group serves as a bioorthogonal handle for "clicking" onto a PEG chain or targeting moiety.

- Step A (Substitution): $\text{R-NH}_2 + \text{Linker-OTs} \rightarrow \text{R-NH-Linker-N}_3$
- Step B (Click): $\text{R-NH-Linker-N}_3 + \text{Alkyne-PEG} \rightarrow \text{Conjugate}$

Glycidyl Azide Polymer (GAP) Precursors

While GAP is usually made from polyepichlorohydrin, this monomeric unit represents a precise structural analogue used to study the energetics and cross-linking behavior of energetic plasticizers without the heterogeneity of polymers.

Application Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Stepwise functionalization strategy utilizing the orthogonal reactivity of tosylate and azide groups.

Safety & Handling Protocols

Working with organic azides and sulfonate esters requires strict adherence to safety protocols to mitigate explosion and toxicity risks.^{[2][3]}

Azide Stability (C/N Ratio)

The stability of organic azides is governed by the Carbon-to-Nitrogen ratio.

- Rule:
- Calculation for $C_{10}H_{13}N_3O_4S$:
 - Ratio:

[1]

- Verdict: The ratio is

, indicating the molecule is stable for storage and handling under standard laboratory conditions. However, it should still be treated as potentially shock-sensitive.[1]

Critical Safety Rules

- No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) to prevent the formation of highly explosive metal azides. Use Teflon or ceramic tools.
- Temperature Control: Do not heat reaction mixtures above 90°C. Azides can decompose exothermically.
- Alkylation Hazard: The tosylate moiety is a potent alkylating agent. Double-gloving (Nitrile + Laminate) and use of a fume hood are mandatory to prevent DNA alkylation risks.
- Waste Disposal: Quench unreacted azide with phosphines or specific azide-waste protocols before disposal. Do not pour down the drain.

References

- Local Pharma Guide. (n.d.). **1-Azido-2-hydroxy-3-tosyloxypropane** Chemical Properties and CAS 168431-73-0. Retrieved from [4](#)[1]
- University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [5](#)[1]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual citation for mechanism).
- University of New Mexico. (2021).[2] Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from 2[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [CompChem-Database: compound details \[compchem.net\]](#)
- 2. [chemistry.unm.edu \[chemistry.unm.edu\]](#)
- 3. [ucd.ie \[ucd.ie\]](#)
- 4. [CAS NO. 168431-73-0 | 1-AZIDO-2-HYDROXY-3-TOSYLOXYPROPANE | C10H14N3O4S \[localpharmaguide.com\]](#)
- 5. [safety.pitt.edu \[safety.pitt.edu\]](#)
- To cite this document: BenchChem. [Technical Guide: 1-Azido-2-hydroxy-3-tosyloxypropane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069056#1-azido-2-hydroxy-3-tosyloxypropane-molecular-weight\]](https://www.benchchem.com/product/b069056#1-azido-2-hydroxy-3-tosyloxypropane-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com